tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H21N3O5S and a molecular weight of 343.40 g/mol It is a derivative of piperazine and pyridine, featuring a tert-butyl ester group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of 4-hydroxypyridine-3-sulfonyl chloride with tert-butyl 4-piperazinecarboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding pockets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-hydroxypyridin-2-yl-3,5,6-d3)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of both a sulfonyl group and a hydroxypyridine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C14H21N3O5S |
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Molecular Weight |
343.40 g/mol |
IUPAC Name |
tert-butyl 4-[(4-oxo-1H-pyridin-3-yl)sulfonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O5S/c1-14(2,3)22-13(19)16-6-8-17(9-7-16)23(20,21)12-10-15-5-4-11(12)18/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
InChI Key |
RXOMYTMEKYPGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |
Origin of Product |
United States |
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